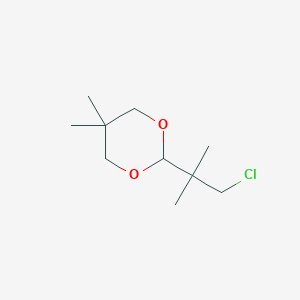

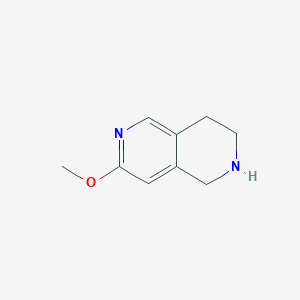

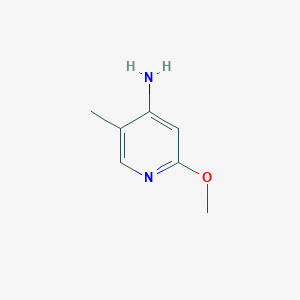

4-(3-Methoxypyrrolidin-1-yl)aniline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Another related study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment . These kinases are commonly overexpressed in various tumors and are ideal targets for the development of antitumor drugs .

-

Catalysis Science & Technology

- Application : This research focuses on the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

- Method : The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .

- Results : The hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds, while producing water as the sole stoichiometric by-product .

-

Polyaniline and Polypyrrole Hydrogels

- Application : Polyaniline (PANI) and polypyrrole (PPy)-based hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . They have widespread applications in electrochemical as well as biomedical fields .

- Method : These materials are usually designed using multiple functional groups to enable the formation of a highly cross-linked polymeric network .

- Results : These materials offer remarkable improvement over conventional CPs in terms of physicochemical as well as mechanical properties which have been utilized in sensors, drug delivery, solar energy devices, and energy storage .

-

Polymerization of New Aniline Derivatives

- Application : This work focuses on modifying aniline monomers with various characteristics that allows one to study the effect of the substituent on the respective polymer .

- Method : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized .

- Results : The study provides insights into the effect of the substituent on the respective polymer .

-

Metal- and Solvent-Free Synthesis of Aniline-Based Triarylmethanes

- Application : This research focuses on the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

- Method : The reaction is catalyzed by Brönsted acidic ionic liquid and performed under metal- and solvent-free conditions .

- Results : This protocol was successfully performed with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .

-

Understanding the Regiodivergence between Hydroarylation and [2+2] Cycloadditions

- Application : Conjugated dienes (1,3-dienes) are versatile and valuable chemical feedstocks that can be used as two-carbon or four-carbon synthons with vast applications across the chemical industry .

- Method : The study focuses on understanding the regiodivergence between hydroarylation and [2+2] cycloadditions .

- Results : The results of this study could provide valuable insights into the synthesis of new compounds and materials .

Propriétés

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEZCJHDXZIEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypyrrolidin-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1430931.png)

![6-Phenyl-7-azabicyclo[4.2.0]octane](/img/structure/B1430932.png)